molecular formula C17H21N3O3S2 B2715197 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034465-10-4

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2715197
CAS RN: 2034465-10-4
M. Wt: 379.49
InChI Key: BCZYKRSZHHRIOR-UHFFFAOYSA-N
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Description

The compound “N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide” is a complex organic molecule. It contains several functional groups and rings, including a benzo[b]thiophen ring, a dimethylamino group, an isoxazole ring, and a sulfonamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The benzo[b]thiophen ring could potentially be formed through a cyclization reaction . The dimethylamino group might be introduced through a nucleophilic substitution reaction . The isoxazole ring could potentially be synthesized through a 1,3-dipolar cycloaddition . The sulfonamide group might be introduced through a substitution reaction involving a sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[b]thiophen ring is a fused ring system containing a five-membered ring attached to a six-membered ring . The isoxazole ring is a five-membered ring containing two heteroatoms . The dimethylamino group would likely impart some basicity to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The benzo[b]thiophen ring might undergo electrophilic aromatic substitution . The dimethylamino group could potentially be quaternized . The isoxazole ring might undergo reactions at the carbon adjacent to the oxygen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple rings would likely make it relatively rigid. The dimethylamino group could potentially make it a base . The sulfonamide group might make it capable of forming hydrogen bonds .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. The dimethylamino group might be involved in binding to the target due to its ability to form hydrogen bonds .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, further studies could be conducted to optimize its structure for better activity and selectivity. If it’s intended to be a material, studies could be conducted to improve its properties .

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-11-17(12(2)23-19-11)25(21,22)18-9-15(20(3)4)14-10-24-16-8-6-5-7-13(14)16/h5-8,10,15,18H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZYKRSZHHRIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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